molecular formula C19H21F3N8O B6468119 9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine CAS No. 2640944-06-3

9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B6468119
CAS No.: 2640944-06-3
M. Wt: 434.4 g/mol
InChI Key: FSWNLWQOIWGBGE-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids and many other biological molecules . The trifluoromethyl group (-CF3) is a functional group in chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the trifluoromethyl group could be introduced through various methods, such as treatment with sulfur tetrafluoride . The pyridine ring could be formed through several methods, including the Chichibabin synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s acidity and decrease its basicity .

Properties

IUPAC Name

9-(2-methoxyethyl)-6-[2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N8O/c1-31-5-4-28-11-25-16-17(28)23-10-24-18(16)30-8-12-6-29(7-13(12)9-30)15-3-2-14(26-27-15)19(20,21)22/h2-3,10-13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNLWQOIWGBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NN=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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